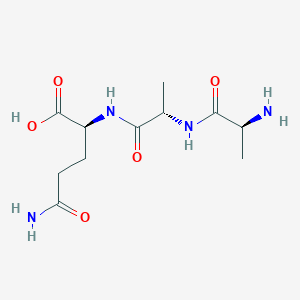

H-Ala-Ala-Gln-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Addition of Subsequent Amino Acids: Each subsequent amino acid is added one at a time, with coupling and deprotection steps repeated for each addition.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-Ala-Gln-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

Oxidation: Reaction with oxidizing agents, potentially altering the amino acid side chains.

Reduction: Reaction with reducing agents, which can affect disulfide bonds if present

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or basic conditions, with enzymes like proteases.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol are used

Major Products Formed

Hydrolysis: Results in the formation of individual amino acids.

Oxidation and Reduction: Can lead to modified amino acids or altered peptide structures

Aplicaciones Científicas De Investigación

Biochemical Research

Peptide Synthesis

- H-Ala-Ala-Gln-OH is utilized as a model compound in peptide synthesis studies. It serves as a building block for more complex peptides and proteins, allowing researchers to explore peptide bond formation and stability under various conditions.

Protein Structure and Function

- The compound is studied for its role in understanding protein structure and function. By incorporating this compound into proteins, researchers can examine how it affects folding, stability, and interactions with other biomolecules.

Nutritional Applications

Dietary Supplementation

- This compound has been investigated for its potential benefits in dietary supplementation, particularly in improving gut integrity and overall nutritional status. Studies have shown that supplementation can enhance the barrier function of the intestinal epithelium, which is crucial for maintaining gut health .

Clinical Studies

Medical Applications

Therapeutic Potential

- This compound is being explored for its therapeutic applications in various diseases. Its ability to modulate immune responses and inflammation makes it a candidate for treating conditions such as inflammatory bowel disease and other gastrointestinal disorders .

Cytokine Modulation

- Research indicates that dipeptides like this compound can influence cytokine profiles, which are critical for immune response regulation. This modulation could be beneficial in managing inflammatory conditions .

Industrial Applications

Pharmaceutical Development

- The compound is utilized in the pharmaceutical industry for developing peptide-based drugs. Its unique properties allow it to be incorporated into formulations aimed at enhancing drug delivery systems or improving the bioavailability of therapeutic agents.

Biotechnology

- In biotechnology, this compound can be used in the production of peptide-based materials. Its application extends to the development of biocompatible materials for medical devices or drug delivery systems.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of H-Ala-Ala-Gln-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

H-Ala-Gln-OH: A dipeptide with similar properties but shorter chain length.

H-Gly-Gln-OH: Another dipeptide used in similar applications but with glycine instead of alanine

Uniqueness

H-Ala-Ala-Gln-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its tripeptide structure allows for more complex interactions with molecular targets compared to dipeptides .

Actividad Biológica

H-Ala-Ala-Gln-OH, also known as alanylasparagine or alanylglycine, is a dipeptide that has garnered attention in various biological and clinical studies due to its potential health benefits and applications. This article examines the biological activity of this compound, focusing on its effects on gut health, nitrogen balance, and cellular mechanisms.

1. Overview of this compound

This compound is composed of the amino acids alanine and glutamine. It is utilized in clinical nutrition, particularly in parenteral nutrition formulations, and is known for its role in enhancing protein synthesis and muscle recovery. Additionally, it has implications in various fields, including biotechnology and neuroscience.

2.1 Gut Health

Research indicates that this compound plays a significant role in improving intestinal barrier function. A study involving children at risk for enteric infections demonstrated that supplementation with alanylasparagine at doses of 3 g/day and 12 g/day significantly improved intestinal permeability as measured by urinary lactulose excretion. The improvements were observed within ten days but did not persist beyond this period .

Table 1: Effects of this compound on Intestinal Barrier Function

| Dose (g/day) | Lactulose Excretion Improvement (%) | Duration of Effect |

|---|---|---|

| 3 | Significant | 10 days |

| 12 | Significant | 10 days |

| Placebo | No improvement | N/A |

2.2 Nitrogen Balance and Clinical Outcomes

In postoperative patients receiving parenteral nutrition supplemented with this compound, significant improvements in nitrogen balance were observed. The study showed a nitrogen balance of +144 mg/kg for the treatment group compared to -5 mg/kg for the control group over six days, indicating enhanced protein utilization and recovery . Furthermore, the study noted a reduction in hospital stay by an average of four days for those receiving the supplement.

Table 2: Nitrogen Balance and Hospital Stay

| Group | Nitrogen Balance (mg/kg) | Average Hospital Stay (days) |

|---|---|---|

| Control | -5 | 16 |

| This compound | +144 | 12 |

3.1 Gene Expression and Cytokine Profiles

Transcriptome analyses have revealed that dietary supplementation with this compound enhances the expression of genes involved in growth and metabolism. In sturgeon studies, significant upregulation of insulin-like growth factor (IGF-1) mRNA was noted, suggesting a regulatory role in growth hormone signaling pathways . Additionally, cytokine profiles indicated modulation of inflammatory responses, which may have implications for immune function.

Table 3: Differentially Expressed Genes (DEGs) Following Supplementation

| Category | Upregulated DEGs | Downregulated DEGs |

|---|---|---|

| General Function | 2891 | - |

| Signal Transduction | - | 1990 |

| Amino Acids Transport | - | - |

4. Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Postoperative Recovery : A double-blind study involving 120 patients showed that those receiving this compound experienced fewer complications related to infections compared to controls .

- Nutritional Support : In malnourished children, supplementation led to improved weight-for-height z-scores (WHZ), underscoring its potential as a nutritional intervention .

5. Conclusion

The biological activity of this compound demonstrates significant promise in enhancing gut health, improving nitrogen balance in clinical nutrition, and modulating cellular mechanisms related to growth and inflammation. Further research is warranted to explore its full potential across diverse populations and clinical scenarios.

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUANFPRKJKJSRR-ACZMJKKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.